molecular formula C15H17N5O3S B2754591 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797368-07-0

11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Katalognummer: B2754591
CAS-Nummer: 1797368-07-0
Molekulargewicht: 347.39
InChI-Schlüssel: GGXMTKAPUWKHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex heterocyclic molecule featuring a tricyclic core fused with a sulfonated 3,5-dimethylisoxazole moiety. Its structure combines a nitrogen-rich bicyclo[7.4.0] backbone with a sulfonyl group, which confers unique electronic and steric properties.

Eigenschaften

IUPAC Name

3,5-dimethyl-4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-9-6-14-16-7-12-8-19(5-4-13(12)20(14)17-9)24(21,22)15-10(2)18-23-11(15)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXMTKAPUWKHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(ON=C4C)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple nitrogen atoms and a sulfonyl group attached to an oxazole ring. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_3O_3S with a molecular weight of approximately 295.79 g/mol.

Biological Activity Overview

Research indicates that compounds with oxazole and sulfonyl groups exhibit diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has been studied for its effects on various biological systems.

Antimicrobial Activity

A study demonstrated that derivatives containing the oxazole moiety showed significant antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In a controlled laboratory experiment:

  • Concentration Tested : 10 µM to 50 µM
  • Observation Period : 48 hours
  • Results :
    • Significant reduction in cell viability at concentrations above 20 µM.
    • Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V positive cells.

Hemorheological Activity

The compound has also been evaluated for its hemorheological properties. A recent study compared its effects to that of pentoxifylline, a well-known angioprotector.

Parameter Control (Pentoxifylline) Test Compound
Blood Viscosity2.5 mPa.s2.6 mPa.s
Erythrocyte Deformability75%73%

The results indicated that while the compound has similar effects to pentoxifylline, it may have a slightly higher viscosity effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two classes of structurally analogous heterocycles described in recent literature.

Pyrimidinone-Tetrazole-Coumarin Hybrids ()

Compounds 4i and 4j from the 2023 study feature pyrimidinone cores fused with tetrazole and coumarin moieties. Key differences include:

Feature Target Compound Compound 4i/4j
Core Structure Tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene Pyrimidinone fused with tetrazole and coumarin
Sulfonyl Group Present (3,5-dimethylisoxazole-sulfonyl) Absent
Nitrogen Content Higher (4 nitrogen atoms in tricyclic core) Moderate (tetrazole and pyrimidinone nitrogens)
Biological Implications Theoretical potential for kinase inhibition due to sulfonyl group Coumarin moiety suggests anticoagulant or fluorescent properties

The sulfonyl group in the target compound may enhance solubility and bioavailability compared to 4i/4j , which rely on coumarin for hydrophobicity. However, 4i/4j benefit from established coumarin-related bioactivity, whereas the target compound’s pharmacological profile remains unexplored .

Dithia-Azatetracyclo Derivatives ()

The 2017 study describes dithia-azatetracyclo compounds (IIi and IIj ) with sulfur atoms and methoxy/hydroxyphenyl substituents:

Feature Target Compound Compounds IIi/IIj
Heteroatoms Nitrogen-dominated (no sulfur) Sulfur-rich (3,7-dithia)
Aromatic Substituents 3,5-dimethylisoxazole 4-methoxyphenyl or 4-hydroxyphenyl
Ring Strain Likely moderate (small tricyclic system) High (tetracyclic system with fused 9.2.1.0²,¹⁰.0⁴,⁸ rings)
Synthetic Accessibility Challenging due to sulfonation and tricyclic assembly Simplified by thioether linkages and phenolic groups

Additionally, the hydroxyphenyl group in IIj may offer antioxidant properties, whereas the target compound’s isoxazole-sulfonyl group might favor enzymatic inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Sulfonylation : React 4-amino-triazole derivatives with substituted sulfonyl chlorides under reflux in anhydrous ethanol with catalytic acetic acid, as demonstrated in analogous triazole-based syntheses .
  • Cyclization : Use high-temperature reflux (110–130°C) in polar aprotic solvents (e.g., DMF) to stabilize the tricyclic core. Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Combine 1H^1H/13C^{13}C-NMR to confirm substituent positions, particularly the oxazolyl-sulfonyl group and tetraazatricyclo framework. IR spectroscopy verifies sulfonyl (S=O) stretching at ~1350–1150 cm1^{-1} .
  • X-ray Diffraction : For definitive stereochemical assignment, single-crystal X-ray analysis is critical, as shown for structurally related tricyclic compounds (e.g., 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets). The oxazolyl-sulfonyl group may interact with hydrophobic binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Compare with controls like doxorubicin .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to model electronic properties, such as sulfonyl group electrophilicity or nitrogen lone-pair interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COMSOL Multiphysics) to predict binding modes. Adjust substituents to enhance steric complementarity .
  • Reaction Path Search : Use ICReDD’s workflow combining quantum calculations and experimental data to narrow optimal reaction pathways (e.g., cyclization barriers) .

Q. How to resolve contradictions in spectral or biological data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate NMR assignments by comparing with structurally analogous compounds (e.g., 4-fluoro-9-methyl-10-(3-methylphenyl)-diazatricyclo derivatives) .
  • Data Triangulation : Cross-reference biological activity with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition). Use statistical tools (ANOVA) to assess significance .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Methodological Answer :

  • Process Optimization : Apply factorial design (e.g., 2k^k designs) to test variables like solvent polarity, temperature, and catalyst loading. For example, optimize ethanol/water ratios to improve solubility .
  • Membrane Technologies : Use nanofiltration or reverse osmosis to recover unreacted precursors, reducing waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.